

Spectroscopic comparison of pimelic acid and its isomers

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Compound of Interest

Compound Name: *Pimelic Acid*

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A Spectroscopic Showdown: Pimelic Acid and Its Isomers

A comparative guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of **pimelic acid** and its structural isomers.

In the realm of chemical and pharmaceutical research, the precise identification of molecular structure is paramount. Structural isomers, compounds sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit vastly different physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of **pimelic acid** (heptanedioic acid) and its C7 dicarboxylic acid isomers, including methyladipic, ethylmalonic, propylmalonic, and dimethylsuccinic acids. By leveraging fundamental spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can effectively distinguish between these closely related molecules.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **pimelic acid** and a selection of its isomers. These values have been compiled from various spectral databases and literature sources. Note that experimental conditions, such as solvent and instrument frequency, can influence precise measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ^1H and ^{13}C NMR spectra are highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint for each isomer.

Table 1: ^1H NMR Spectroscopic Data for **Pimelic Acid** and Its Isomers

Compound	Key ^1H Chemical Shifts (δ , ppm)	Solvent
Pimelic Acid	$\sim 2.2\text{--}2.4$ (t, 4H, $-\text{CH}_2\text{--COOH}$), $\sim 1.5\text{--}1.7$ (m, 4H, $-\text{CH}_2\text{--}$), $\sim 1.3\text{--}1.5$ (m, 2H, $-\text{CH}_2\text{--}$)	D_2O [1] [2]
2-Methyladipic Acid	Spectral data not readily available in a comparable format.	
3-Methyladipic Acid	Complex multiplets due to chiral center.	
Ethylmalonic Acid	$\sim 3.0\text{--}3.1$ (t, 1H, $-\text{CH-}$), $\sim 1.7\text{--}1.8$ (q, 2H, $-\text{CH}_2\text{--}$), $\sim 0.8\text{--}0.9$ (t, 3H, $-\text{CH}_3$)	$\text{D}_2\text{O}/\text{H}_2\text{O}$ [3] [4]
Propylmalonic Acid	Data not readily available in a comparable format.	
2,2-Dimethylsuccinic Acid	~ 2.66 (s, 2H, $-\text{CH}_2\text{--}$), ~ 1.25 (s, 6H, $-\text{C}(\text{CH}_3)_2$)	H_2O [5]
2,3-Dimethylsuccinic Acid	$\sim 2.6\text{--}2.8$ (m, 2H, $-\text{CH-}$), $\sim 1.1\text{--}1.2$ (d, 6H, $-\text{CH}_3$)	$\text{DMSO-}d_6$ [4]

Table 2: ^{13}C NMR Spectroscopic Data for **Pimelic Acid** and Its Isomers

Compound	Key ^{13}C Chemical Shifts (δ , ppm)	Solvent
Pimelic Acid	~180-182 (-COOH), ~34-36 (-CH ₂ -COOH), ~28-30 (-CH ₂ -), ~24-26 (-CH ₂ -)	D ₂ O[6]
2-Methyladipic Acid	Predicted shifts: ~184, ~181, ~41, ~33, ~32, ~20, ~16	D ₂ O[7]
3-Methyladipic Acid	Data not readily available in a comparable format.	
Ethylmalonic Acid	~182.7 (-COOH), ~63.0 (-CH-), ~26.2 (-CH ₂ -), ~14.7 (-CH ₃)	D ₂ O[8]
Propylmalonic Acid	Spectral data not readily available in a comparable format.	
2,2-Dimethylsuccinic Acid	~178-180 (-COOH), ~48-50 (-C(CH ₃) ₂), ~38-40 (-CH ₂ -), ~24-26 (-CH ₃)	
2,3-Dimethylsuccinic Acid	~175-177 (-COOH), ~40-42 (-CH-), ~15-17 (-CH ₃)	

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. For dicarboxylic acids, the key absorptions are the broad O-H stretch of the carboxylic acid group and the sharp C=O stretch of the carbonyl group.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for **Pimelic Acid** and Its Isomers

Compound	O-H Stretch (broad)	C=O Stretch	C-O Stretch
Pimelic Acid	~2500-3300[9][10]	~1700-1720[9][10]	~1200-1300[9][10]
2-Methyladipic Acid	~2500-3300	~1700	
3-Methyladipic Acid	~2500-3300[11]	~1700[11]	~1200-1300[11]
Ethylmalonic Acid	~2500-3300[3]	~1710[3]	~1200-1300[3]
Propylmalonic Acid	~2500-3300	~1700	
2,2-Dimethylsuccinic Acid	~2500-3300[2]	~1700[2]	~1200-1300[2]
2,3-Dimethylsuccinic Acid	~2500-3300[7]	~1700[7]	~1200-1300[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, aiding in their differentiation. Electron Ionization (EI) is a common technique that often leads to extensive fragmentation.

Table 4: Mass Spectrometry Data (Electron Ionization) for **Pimelic Acid** and Its Isomers

Compound	Molecular Ion (M ⁺) m/z	Key Fragment Ions (m/z)
Pimelic Acid	160 (often weak or absent)[9] [12]	142, 124, 115, 101, 83, 60, 55[9]
2-Methyladipic Acid	160	142, 129, 114, 101, 83, 73, 55
3-Methyladipic Acid	160 (often weak or absent)[11]	142, 129, 114, 101, 87, 69, 55[11]
Ethylmalonic Acid	132	114, 88, 73, 60, 45
Propylmalonic Acid	146	128, 102, 87, 73, 59
2,2-Dimethylsuccinic Acid	146 (often weak or absent)[2]	129, 101, 83, 59[5]
2,3-Dimethylsuccinic Acid	146 (often weak or absent)[7]	128, 101, 83, 73, 55

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of dicarboxylic acids. Specific parameters may require optimization based on the instrument and the specific isomer being analyzed.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the dicarboxylic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in a 5 mm NMR tube.[13] The choice of solvent will depend on the solubility of the analyte.
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.[5] For ¹H NMR, a standard single-pulse experiment is typically used with 16-64 scans.[13] For ¹³C NMR, a proton-decoupled single-pulse experiment is common, often requiring a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[13]
- **Data Processing:** Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction.[13] Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[13]

IR Spectroscopy (Attenuated Total Reflectance - ATR)

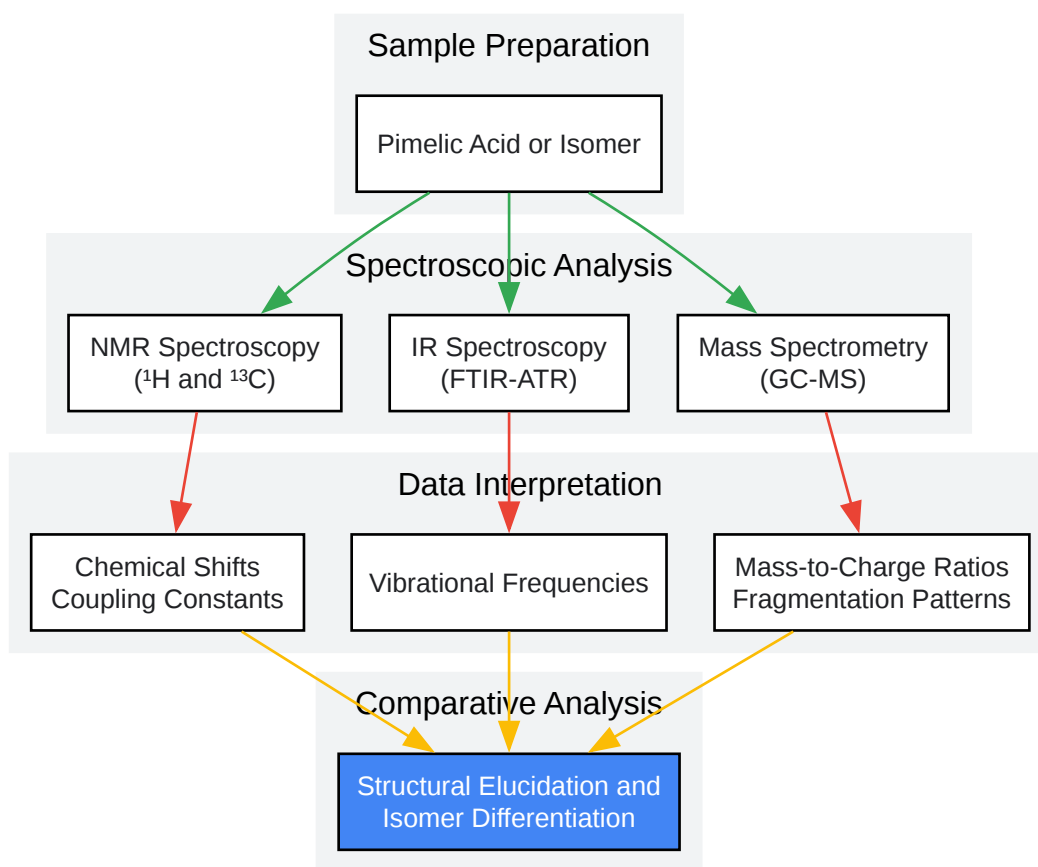
- **Sample Preparation:** Place a small amount of the solid dicarboxylic acid sample directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure to ensure good contact between the sample and the crystal.
[5] Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.[5] Then, acquire the IR spectrum of the sample, typically in the range of 4000-400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands for the O-H, C=O, and C-O stretching vibrations of the carboxylic acid groups.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

- **Sample Preparation (Derivatization):** To increase the volatility of the dicarboxylic acids for GC analysis, convert the carboxylic acid groups to their corresponding esters (e.g., methyl or trimethylsilyl esters).[6] This can be achieved by reacting the acid with a derivatizing agent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[6][14]
- **Gas Chromatography (GC):** Inject the derivatized sample into a GC system equipped with a suitable capillary column (e.g., DB-5ms).[6] The oven temperature is programmed with a gradient to separate the isomers based on their boiling points and interactions with the stationary phase.[6]
- **Mass Spectrometry (MS):** As the separated compounds elute from the GC column, they enter the mass spectrometer.[6] In Electron Ionization (EI) mode, the molecules are bombarded with electrons, causing ionization and fragmentation.[6] The mass analyzer separates the resulting ions based on their m/z ratio, and a detector records their abundance to generate a mass spectrum.[5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of **pimelic acid** and its isomers.



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Caption: Workflow for the spectroscopic comparison of dicarboxylic acid isomers.

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